molecular formula C11H8N4O3 B1195441 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine CAS No. 72044-87-2

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine

Cat. No.: B1195441
CAS No.: 72044-87-2
M. Wt: 244.21 g/mol
InChI Key: VFCSIBYEIWCHSK-UHFFFAOYSA-N
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Description

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 6-methylpyrimidin-2-amine core substituted at the 4-position with a 2-ethynyl-5-nitrofuran-3-yl group.

Properties

IUPAC Name

4-(2-ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c1-3-9-7(5-10(18-9)15(16)17)8-4-6(2)13-11(12)14-8/h1,4-5H,2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCSIBYEIWCHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(OC(=C2)[N+](=O)[O-])C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222372
Record name 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72044-87-2
Record name 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072044872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized through nitration of a furan derivative, followed by functional group transformations to introduce the ethynyl group.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Coupling Reactions: The final step involves coupling the nitrofuran moiety with the pyrimidine ring. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrofuran groups can participate in binding interactions, while the pyrimidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Substituent Variations

The 6-methylpyrimidin-2-amine scaffold is versatile, with substituent diversity dictating functional outcomes. Key analogs and their substituents include:

Compound (Example) Substituent Key Features Reference
4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine 2,4-Dichloro-5-methoxyphenyl Bulky aromatic group; HSP90 inhibitor (co-crystal structure resolved at 1.7 Å)
5-Butyl-4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-2-amine 4,4-Difluoropiperidin-1-yl, butyl Fluorine enhances bioavailability; piperidine introduces basicity
rac-4-[(7R,8R)-7,8-Diphenyl-2-azabicyclo[3.2.2]nonan-2-yl]-6-methylpyrimidin-2-amine Azabicyclononane-pyrrolidinyl Rigid bicyclic structure; antiprotozoal activity (89% synthesis yield)
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine Chloro, dioxolane-ethyl Chlorine increases lipophilicity; dioxolane improves solubility
Target Compound 2-Ethynyl-5-nitrofuran-3-yl Nitrofuran confers potential antimicrobial activity; ethynyl enhances rigidity N/A

Key Observations :

  • Steric Influence: Bulky substituents like azabicyclononane () may hinder target engagement compared to the linear ethynyl group.
  • Solubility : Polar groups (e.g., dioxolane in ) improve aqueous solubility, whereas the nitro group in the target may reduce it.

Physicochemical and ADMET Properties

  • Molecular Weight (MW) : The target compound (estimated MW: ~275 g/mol) is heavier than chloro-dioxolane analogs (243.69 g/mol, ) but lighter than bicyclic derivatives.
  • Toxicity Concerns : Nitro groups (as in the target) are associated with mutagenicity risks, contrasting with safer profiles of methoxy () or fluorine-containing () analogs.
  • Solubility and Permeability: The ethynyl group may reduce solubility compared to morpholinoethoxy derivatives (e.g., ), necessitating formulation optimization.

Structural and Crystallographic Insights

  • Hydrogen Bonding : Weak C–H⋯O bonds stabilize crystals in analogs like N-(2-fluorophenyl) derivatives (). The nitro group in the target may introduce stronger hydrogen-bonding interactions.
  • Conformational Flexibility : Dihedral angles in (12–86°) suggest substituent-dependent ring twisting, whereas the ethynyl group in the target may enforce coplanarity.

Biological Activity

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine, also referred to as nifurpyrimidine, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Nifurpyrimidine exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentrations (MICs) range from 0.25 to 10 µg/ml, indicating potent efficacy against various pathogens, including multi-drug resistant strains of Salmonella .

Table 1: Antibacterial Activity Profile

BacteriaMIC (µg/ml)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella typhimurium0.25
Pseudomonas aeruginosa5.0

The mechanism by which nifurpyrimidine exerts its antibacterial effects involves interference with bacterial DNA synthesis and function. The nitro group present in the structure is believed to play a crucial role in this mechanism, enhancing the compound's ability to penetrate bacterial membranes and interact with intracellular targets .

Pharmacological Evaluation

In animal models, specifically mice and rats, nifurpyrimidine has shown promising pharmacological properties:

  • Toxicity : No acute toxicity was observed following oral administration.
  • Absorption : The compound demonstrated poor intestinal absorption; most of the administered dose was recovered in intestinal content.
  • Stability : The antibacterial activity remained unchanged in urine, plasma, or feces, suggesting stability in biological fluids .

Case Studies

A notable study involved the evaluation of nifurpyrimidine against various pathogenic strains isolated from clinical samples. The results indicated that the compound effectively inhibited growth in resistant strains that typically pose treatment challenges.

Case Study Summary

Study FocusFindings
Resistance MechanismsResistance developed slowly; partially reversible after several passages in drug-free media.
Safety ProfileNo significant acute toxicity observed in animal models.

Comparative Studies

Comparative studies highlight nifurpyrimidine's efficacy relative to other nitrofuran derivatives:

Table 2: Comparative Efficacy of Nitro Compounds

CompoundMIC (µg/ml)Spectrum of Activity
Nifurpyrimidine0.25Broad (gram-positive & negative)
Nitrofurantoin1.0Primarily gram-negative
Furazolidone5.0Limited spectrum

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